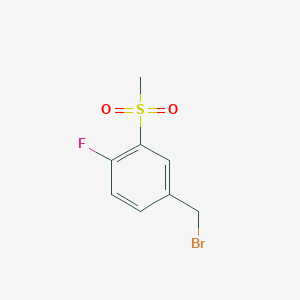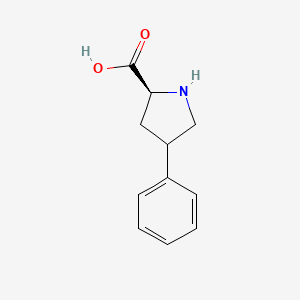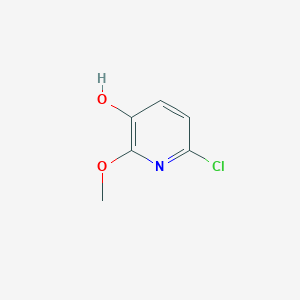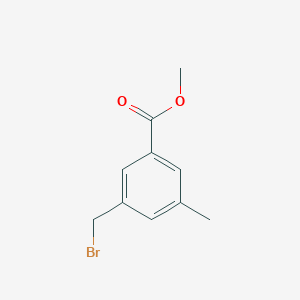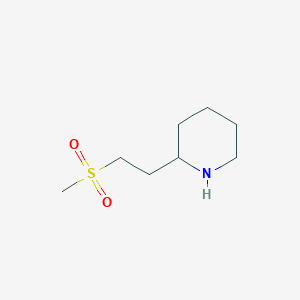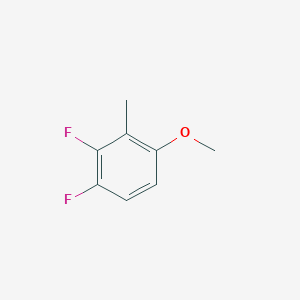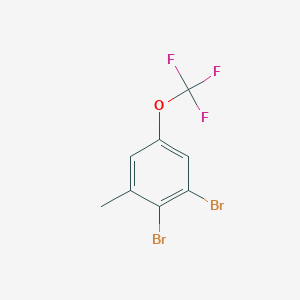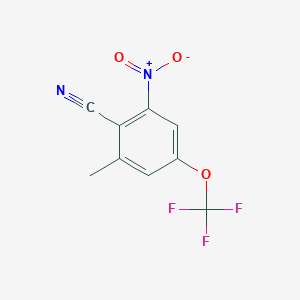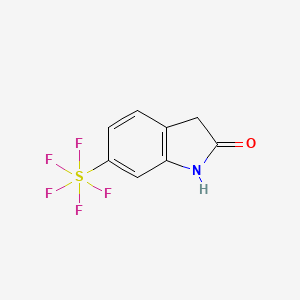
6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one
Overview
Description
Synthesis Analysis
The synthesis of 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one and related compounds has been a subject of interest due to their potential applications in medicinal chemistry and material science. A two-step, atom-economical synthetic route to SF5-containing indoles and oxindoles has been developed using vicarious nucleophilic substitution (VNS) of nitro(pentafluorosulfanyl)benzenes followed by catalytic hydrogenation . This method provides efficient access to variously substituted SF5-indoles. Additionally, the Fischer-Indole synthesis has been employed using polyphosphoric acid to synthesize 2-pentafluorophenyl-5-/6-fluoroindoles, which were further modified through formylation, nitration, and acylation reactions to yield a range of derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the pentafluorosulfanyl (SF5) group. This group is known for its stability under physiological conditions and its ability to significantly alter the physical and chemical properties of the molecules it is attached to . The SF5 group has been used as a bioisosteric replacement for various functionalities, such as trifluoromethyl and halogen groups, due to its unique electronic and steric properties .
Chemical Reactions Analysis
The reactivity of SF5-substituted indoles has been explored through various chemical reactions. For instance, 2-pentafluorophenylindole derivatives have been subjected to formylation and nitration reactions, yielding compounds with different substituents on the indole ring . These reactions demonstrate the versatility of SF5-indoles as intermediates for further chemical modifications, which can be tailored for specific applications in drug design and material science.
Physical and Chemical Properties Analysis
The introduction of the SF5 group into molecules imparts unique properties, making SF5-containing compounds highly valuable in different scientific fields. The SF5 group is known for its high electronegativity and ability to improve the lipophilicity and metabolic stability of molecules . Despite the beneficial characteristics of SF5-containing compounds, their synthesis has been challenging due to harsh reaction conditions. However, recent advancements in synthetic methodologies, including S-F and C-SF5 bond formation, have facilitated the access to these compounds . The properties of the SF5 group and its analogs have been extensively evaluated, with applications ranging from material science to medicinal chemistry .
Scientific Research Applications
Synthesis and Catalytic Applications
- Palladium-catalyzed Synthesis : The pentafluorosulfanyl group, due to its unique physic-chemical properties, has been utilized in palladium-catalyzed oxidative synthesis of SF5-indoles, providing a method for the construction of SF5-functionalized indoles (Chen et al., 2015).
Chemical Synthesis Methods
- Vicarious Nucleophilic Substitution : An efficient method for synthesizing 6-(pentafluorosulfanyl) indoles involves vicarious nucleophilic substitution (VNS) of nitro(pentafluorosulfanyl)benzenes, leading to novel SF5-indoles and oxindoles (Iakobson et al., 2013).
Antimicrobial Applications
- In vitro Antimicrobial Evaluation : Novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, synthesized using a strategic method, have shown promising antimicrobial activities against bacteria and fungi (Chundawat et al., 2016).
Bioisosteric Applications
- Bioisosteric Replacement : The SF5 group, known for its stability and unique properties, has been used as a bioisosteric replacement for various functionalities in biologically active molecules, significantly contributing to drug design (Sowaileh et al., 2017).
Material Science Applications
- Physical and Chemical Properties : The pentafluorosulfanyl group exhibits high group electronegativity, large steric bulk, and high thermal and hydrolytic stability, making it a valuable component in material sciences, such as solvents for polymers and surface active agents (Verma et al., 1994).
Environmental Properties
- Environmental Impact and Photodegradation : The environmental properties of pentafluorosulfanyl compounds have been assessed, with studies indicating that they undergo photolytic degradation under environmentally relevant conditions, releasing fluoride and forming benzenesulfonate as a final product (Jackson & Mabury, 2009).
Future Directions
The future directions for research on “6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one” and related compounds could involve further exploration of their synthesis, properties, and applications . Despite the unique properties of the SF5 group, their application in distinct scientific fields remains modest, given the extremely harsh reaction conditions needed to access such compounds . Therefore, developing more efficient and accessible synthetic methods could be a key area of future research .
Mechanism of Action
Target of Action
Pentafluorosulfanyl-containing compounds have shown potential antibacterial efficacy and have been studied as inhibitors of the AAA ATPase p97 .
Mode of Action
Pentafluorosulfanyl-containing compounds have been found to cause damage to the cell membrane of gram-positive bacteria . This suggests that 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one might interact with its targets, leading to structural changes that disrupt normal cellular functions.
Pharmacokinetics
Pentafluorosulfanyl-substituted compounds have shown improved pharmacokinetic properties, including a half-life in excess of 12 hours and plasma drug concentrations well above their ic90 for up to 40 hours .
Result of Action
Pentafluorosulfanyl-containing compounds have demonstrated significant antibacterial and antibiofilm activity against gram-positive bacteria . These compounds cause damage to the bacterial cell membrane , which could potentially lead to cell death.
Action Environment
It is known that pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that this compound might also exhibit stability and efficacy under various environmental conditions.
properties
IUPAC Name |
6-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-2-1-5-3-8(15)14-7(5)4-6/h1-2,4H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNUDFNSZUVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(F)(F)(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186206 | |
| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379811-89-8 | |
| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




